molecular formula C8H12N2O3 B12976227 (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate

(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate

Cat. No.: B12976227
M. Wt: 184.19 g/mol
InChI Key: OIRFKDXRSDBRRD-UHFFFAOYSA-N
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Description

(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a hydroxymethyl group and a methyl acetate group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The reaction proceeds efficiently at temperatures ranging from 0°C to 78°C, yielding the desired product in high purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and acetate groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-methylpyrazol-3-yl]methyl acetate

InChI

InChI=1S/C8H12N2O3/c1-6(12)13-5-7-3-8(4-11)10(2)9-7/h3,11H,4-5H2,1-2H3

InChI Key

OIRFKDXRSDBRRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NN(C(=C1)CO)C

Origin of Product

United States

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